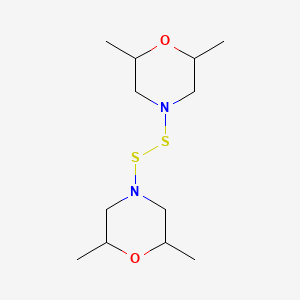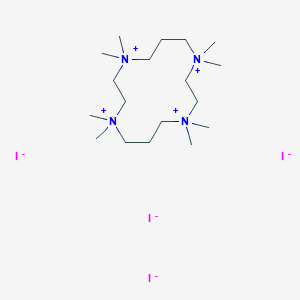
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide is a complex organic compound known for its unique structure and properties It belongs to the class of tetraazoniacyclotetradecane derivatives, which are characterized by their cyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with methylating agents such as methyl iodide. The reaction is carried out under controlled conditions to ensure the complete methylation of the nitrogen atoms. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetraazoniacyclotetradecane derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes. Additionally, its cyclic structure allows it to interact with biological membranes, potentially disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A closely related compound with a similar cyclic structure but without the methyl groups.
1,4,7,10-Tetraazacyclododecane: Another related compound with a smaller ring size and different chemical properties.
Uniqueness
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide is unique due to its fully methylated nitrogen atoms, which enhance its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
143171-93-1 |
|---|---|
Fórmula molecular |
C18H44I4N4 |
Peso molecular |
824.2 g/mol |
Nombre IUPAC |
1,1,4,4,8,8,11,11-octamethyl-1,4,8,11-tetrazoniacyclotetradecane;tetraiodide |
InChI |
InChI=1S/C18H44N4.4HI/c1-19(2)11-9-12-21(5,6)17-18-22(7,8)14-10-13-20(3,4)16-15-19;;;;/h9-18H2,1-8H3;4*1H/q+4;;;;/p-4 |
Clave InChI |
AWLWWVIISPZWRN-UHFFFAOYSA-J |
SMILES canónico |
C[N+]1(CCC[N+](CC[N+](CCC[N+](CC1)(C)C)(C)C)(C)C)C.[I-].[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


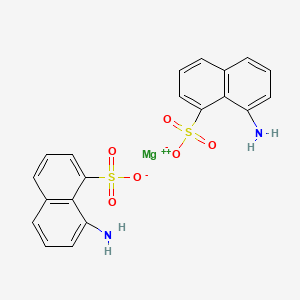
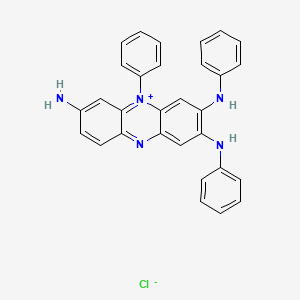

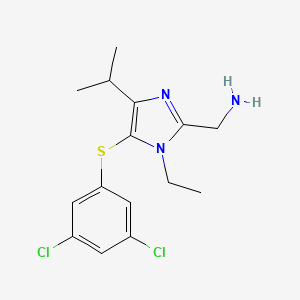





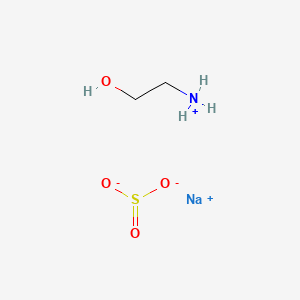
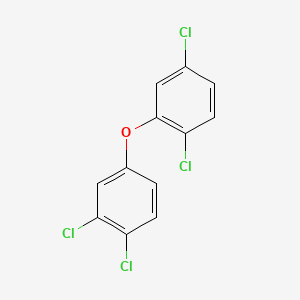

![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)
